(4-Phenylcyclohexyl)methanol
Overview
Description
(4-Phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H18O. It is a solid at room temperature and has a melting point of approximately 49°C . This compound is characterized by a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group at the para position relative to the phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Phenylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-phenylcyclohexyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (4-phenylcyclohexyl)formaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized to (4-phenylcyclohexyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (4-phenylcyclohexyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (4-Phenylcyclohexyl)formaldehyde
Reduction: (4-Phenylcyclohexyl)methane
Substitution: (4-Phenylcyclohexyl)chloride, (4-Phenylcyclohexyl)bromide
Scientific Research Applications
(4-Phenylcyclohexyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the phenyl group.
Benzyl alcohol: Contains a phenyl group but lacks the cyclohexane ring.
Phenylcyclohexane: Similar structure but lacks the hydroxyl group.
Uniqueness: (4-Phenylcyclohexyl)methanol is unique due to the presence of both a phenyl group and a cyclohexane ring with a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
(4-phenylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPDEHMURXAMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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